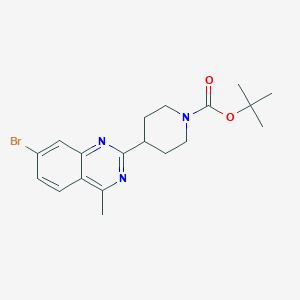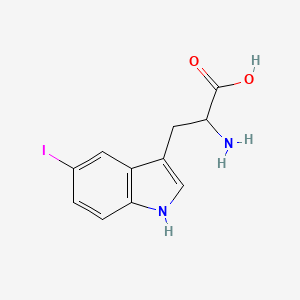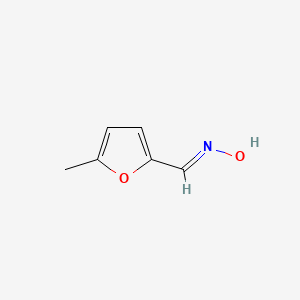
5-Methyl-2-furaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-furaldehyde oxime is a member of furans and an aldehyde . It has a molecular formula of C6H7NO2 . It plays a role as a Maillard reaction product, a human metabolite, an EC 2.2.1.6 (acetolactate synthase) inhibitor, and a flavoring agent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 125.13 g/mol . The compound has a topological polar surface area of 45.7 Ų . The InChIKey of the compound is VJBRLHBYLMMWER-QPJJXVBHSA-N .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various pathways. For instance, 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are converted by yeast into furan methanol (FM) and furan dimethanol (FDM) catalyzed mainly with NADPH .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 125.047678466 g/mol .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis from Biomass : 5-Methyl-2-furaldehyde oxime, a derivative of 5-Hydroxymethyl-2-furaldehyde (HMF), can be produced from biomass sources like fructose, glucose, or sucrose. HMF itself is synthesized efficiently using dimethylsulphoxide (DMSO) from d-fructose, with small quantities of oxobis(5-methyl-2-furaldehyde) also obtained (Musau & Munavu, 1987).
Thermodynamic Properties : The thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes have been studied to optimize processes of their synthesis, purification, and application. This research contributes to understanding the theoretical aspects and practical applications of these compounds (Dibrivnyi et al., 2019).
Catalysis and Chemical Reactions
Use in Heterocyclic Chemistry : 5-Aryl-2-furaldehydes, including derivatives of 5-methyl-2-furaldehyde, have been used in the synthesis of heterocyclic compounds like tetrahydropyrimidinones, highlighting their role in diverse chemical reactions (Vakhula et al., 2018).
Photocatalytic Applications : Research on the selective oxidation of 5-Hydroxymethyl-2-furaldehyde (a related compound) to furan-2,5-dicarboxaldehyde using TiO2 nanoparticles, indicates potential photocatalytic applications for derivatives like this compound (Yurdakal et al., 2013).
Molecular Structure Analysis
- Molecular Geometry Studies : Electron diffraction studies on 5-methyl-2-furaldehyde provide insights into its conformational properties and molecular geometry, which are crucial for understanding its chemical behavior (Shishkov et al., 1995).
Biochemical and Pharmaceutical Research
- Cytotoxicity of Metal Complexes : The cytotoxicity of metallic complexes of furan oximes, including derivatives of this compound, has been studied in various cell lines. These studies are significant for understanding the potential medical applications of these compounds (Hall et al., 1999).
Orientations Futures
Mécanisme D'action
Target of Action
5-Methyl-2-furaldehyde oxime is a biochemical used in proteomics research It’s known that oximes, in general, can react with aldehydes and ketones to form compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets. In the formation of oximes, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
This compound, a derivative of 5-Hydroxymethyl-2-furaldehyde (HMF), can be produced from biomass sources like fructose, glucose, or sucrose. The transformation of these sugars is a significant reaction pathway due to their availability in biomass primary compounds .
Result of Action
The formation of oximes from aldehydes and ketones is a well-known reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of sugars into this compound and other derivatives can be influenced by factors such as temperature and the presence of catalysts .
Analyse Biochimique
Biochemical Properties
It is known that oximes, such as 5-Methyl-2-furaldehyde oxime, can react with aldehydes and ketones to form compounds . This reaction is essentially irreversible as the adduct dehydrates
Molecular Mechanism
It is known that oximes can form through a reaction with aldehydes and ketones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Propriétés
IUPAC Name |
(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBRLHBYLMMWER-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
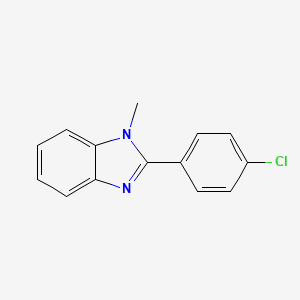
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)
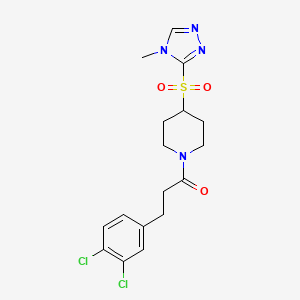
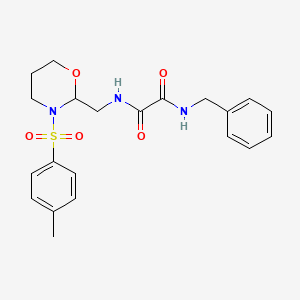

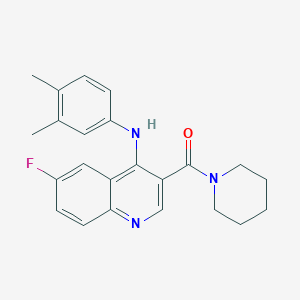

![Methyl (2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2566060.png)
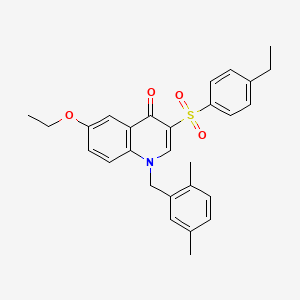
![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)
